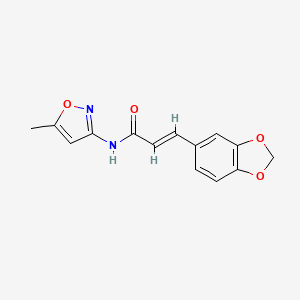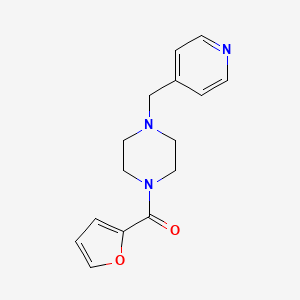![molecular formula C14H21N7OS B5514432 1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that include multiple heterocyclic rings such as piperazine, thiazole, and triazole, known for their diverse biological activities and potential in medicinal chemistry. Research has focused on various derivatives within this class due to their relevance in developing new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and click chemistry for triazole formation. Microwave-assisted synthesis provides an eco-friendly and efficient method for creating these compounds, highlighting the importance of regioselective cyclization and the role of catalysts in achieving desired structures (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction, demonstrating conventional conformations for the piperazine ring and highlighting the significance of the triazole ring in the overall structure. Such studies provide insights into the spatial arrangement and potential interaction sites of the molecule (Said et al., 2020).
Chemical Reactions and Properties
Compounds with this structure participate in various chemical reactions, including interactions with nucleophiles and electrophiles, due to their active functional groups. Their reactivity can lead to the formation of new derivatives with potential biological activities. The triazole and thiazole rings contribute significantly to the molecule's chemical behavior, affecting its reactivity and interaction with biological targets.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of these compounds. These properties are influenced by the compound's molecular structure, particularly the heterocyclic rings and substituents, which can affect its behavior in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, are determined by the functional groups present in the molecule. The presence of piperazine, thiazole, and triazole rings in the compound confers a range of chemical behaviors, enabling interactions with a variety of biological molecules and potential utility in drug design and development.
- Microwave synthesis and structural analysis by (Said et al., 2020).
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Research has shown that compounds incorporating elements like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and notably 1,3-thiazole nuclei exhibit significant antimicrobial, antiurease, and antilipase activities. A study by Başoğlu et al. (2013) developed compounds through microwave-assisted synthesis, demonstrating good to moderate antimicrobial activities against various microorganisms. This suggests the potential utility of 1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in antimicrobial applications (Başoğlu et al., 2013).
Antifungal and Antibacterial Activities
Further studies have emphasized the synthesis of derivatives that target specific biological pathways. For example, derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate showed promising results as Mycobacterium tuberculosis DNA GyrB inhibitors, highlighting the compound's potential in antitubercular therapy (Reddy et al., 2014). Additionally, a series of novel 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial activities, indicating the compound's versatility in combating microbial infections (Jadhav et al., 2017).
Antitubercular Activity
Specifically targeting Mycobacterium tuberculosis, compounds designed by hybridizing thiazole and aminopiperidine cores have been evaluated for their inhibitory activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. This research underlines the potential of the compound in the development of novel antitubercular agents, with certain derivatives showing significant activity and minimal cytotoxicity in eukaryotic cells (Jeankumar et al., 2013).
Novel Hybrid Molecules and Their Biological Screening
The exploration of hybrid molecules containing the triazole-thiazole moiety demonstrates a broad spectrum of biological activities, including antimicrobial and antifungal properties. These studies provide a foundation for further chemical modifications to enhance efficacy and specificity towards targeted pathogens (Deshmukh et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7OS/c22-14(17-2-1-13-16-5-10-23-13)12-11-21(19-18-12)9-8-20-6-3-15-4-7-20/h5,10-11,15H,1-4,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNMIQIEWSGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=C(N=N2)C(=O)NCCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)